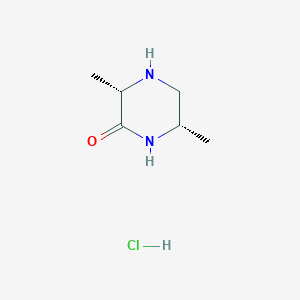

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride

Beschreibung

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride is a chiral piperazine derivative characterized by methyl substituents at the 3S and 6S positions of the six-membered piperazin-2-one ring. The compound’s stereochemistry and substitution pattern play critical roles in its physicochemical properties and biological interactions. This compound’s structural rigidity and hydrogen-bonding capacity (via the carbonyl group) make it a scaffold of interest in medicinal chemistry for designing triple uptake inhibitors (TUIs) or selective transporter modulators.

Eigenschaften

Molekularformel |

C6H13ClN2O |

|---|---|

Molekulargewicht |

164.63 g/mol |

IUPAC-Name |

(3S,6S)-3,6-dimethylpiperazin-2-one;hydrochloride |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 |

InChI-Schlüssel |

JCTNLEPFUYOFMH-FHAQVOQBSA-N |

Isomerische SMILES |

C[C@H]1CN[C@H](C(=O)N1)C.Cl |

Kanonische SMILES |

CC1CNC(C(=O)N1)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride typically involves the cyclization of suitable precursors. One common method is the cyclization of bis-chloroethyl amine with a suitable amine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences in Piperazine Derivatives

Piperazine-based compounds exhibit diverse biological activities depending on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations from Comparative Analysis

- Substituent Position and Stereochemistry : The (3S,6S)-configuration in the target compound distinguishes it from analogs like (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride, which has additional methylation at position 1. This difference likely alters lipophilicity and receptor binding .

- This may impact solubility and CNS penetration .

- Biological Activity: Selectivity: Compound 2c (), with 3,6-diaryl substitutions, demonstrates high SERT selectivity, whereas the target compound’s methyl groups may favor balanced TUI activity . Dual Inhibition: Compound 2f’s bulky substituents enable dual SERT/NET inhibition, suggesting that steric bulk modulates transporter affinity . Impurity Profiles: Ofloxacin-related impurities () highlight how piperazine integration into larger scaffolds (e.g., quinolones) shifts applications from neuropharmacology to antibacterials .

Biologische Aktivität

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 162.62 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity. This inhibition can lead to significant biological effects, such as the suppression of cell proliferation in cancer cells.

Biological Activities

- Anticancer Activity

- Studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. For instance, in vitro studies demonstrated that this compound could inhibit the growth of melanoma cell lines (B16-F1, A375) and prostate cancer cell lines (DU 145, PC-3) effectively .

- Table 1: Antiproliferative Activity Against Cancer Cell Lines

-

Enzyme Inhibition

- The compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting various enzymes involved in critical biological pathways, which may contribute to its anticancer properties.

- Antiviral Activity

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

- Study on Melanoma : In a study involving nude mice bearing A375 melanoma tumors, treatment with this compound resulted in significant tumor growth inhibition in a dose-dependent manner .

- Prostate Cancer Research : Another study highlighted the compound's selective toxicity towards prostate cancer cells compared to normal fibroblast cells, indicating a promising therapeutic index for further development .

Q & A

Basic: What analytical techniques are recommended for characterizing (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride in pharmaceutical formulations?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound and its impurities, as outlined in pharmacopeial standards for structurally related piperazine derivatives . For impurity profiling, reverse-phase HPLC coupled with mass spectrometry (LC-MS) is critical to identify and quantify degradation products or synthetic by-products. Polarimetric analysis or chiral chromatography should be employed to confirm enantiomeric purity, given the stereospecific nature of the compound . Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the stereochemistry at the 3S and 6S positions .

Advanced: How can researchers resolve contradictory activity data across different batches of this compound?

Methodological Answer:

Contradictions in pharmacological activity may arise from batch-to-batch variations in enantiomeric purity, residual solvents, or impurities. A systematic approach includes:

Re-analytical validation : Re-test batches using standardized assays (e.g., radioligand binding for transporter inhibition) under controlled conditions .

Impurity profiling : Compare impurity profiles (e.g., via LC-MS) to correlate specific impurities with altered activity .

Enantiomeric analysis : Use chiral chromatography to rule out racemization during synthesis or storage, which can significantly affect activity .

Dose-response studies : Perform EC50/IC50 comparisons across batches to identify outliers in potency .

Refer to iterative data triangulation frameworks to isolate confounding variables .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of aerosols or dust.

- Storage : Store in airtight containers at −20°C to maintain stability, as recommended for similar hydrochlorides .

- Spill management : Neutralize spills with dry sand or chemical absorbents; avoid aqueous cleanup to prevent HCl release .

Advanced: What methodologies determine the enantiomeric purity of this compound?

Methodological Answer:

Chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with polar organic mobile phases (e.g., ethanol/hexane) is the gold standard. Validate the method using synthetic racemic mixtures as controls . Circular dichroism (CD) spectroscopy can complement HPLC by providing optical activity data. For absolute configuration confirmation, single-crystal X-ray diffraction is definitive but requires high-purity crystals .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated aging. Monitor degradation via HPLC .

- Long-term stability : Store aliquots at −20°C, 4°C, and room temperature. Test at intervals (e.g., 0, 3, 6 months) for changes in potency, impurities, and enantiomeric ratio .

- pH stability : Dissolve in buffers (pH 1–9) and analyze degradation kinetics to identify pH-sensitive functional groups .

Advanced: What experimental strategies optimize synthesis yield while minimizing by-products?

Methodological Answer:

- Stereoselective synthesis : Use chiral auxiliaries or catalysts (e.g., L-proline) during cyclization to enhance stereochemical fidelity .

- By-product suppression : Optimize reaction temperature (e.g., 0–5°C for HCl salt formation) and stoichiometry of methylating agents to reduce diastereomer formation .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak yield .

Basic: What in vitro models are suitable for preliminary assessment of transporter inhibition activity?

Methodological Answer:

- Radioligand binding assays : Use HEK-293 cells expressing human SERT, NET, or DAT to measure IC50 values .

- Uptake inhibition assays : Employ synaptosomal preparations from rodent brains to quantify inhibition of monoamine reuptake .

- Functional assays : Measure cAMP modulation in transfected cells to assess downstream signaling effects .

Advanced: How do structural modifications at the piperazine ring influence pharmacokinetic profiles?

Methodological Answer:

- Substituent effects : Introduce lipophilic groups (e.g., benzyl) at the 2-position to enhance blood-brain barrier penetration, as demonstrated in analogous piperazine derivatives .

- Metabolic stability : Fluorination at specific positions reduces CYP450-mediated oxidation, extending half-life (e.g., 4-F substitution in related compounds) .

- Solubility optimization : Add polar groups (e.g., hydroxyl) to the N-1 position to improve aqueous solubility without compromising transporter affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.